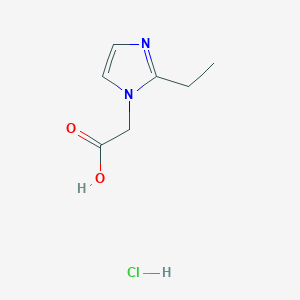

(2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride

Description

(2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride is an imidazole derivative characterized by an ethyl group substituted at the 2-position of the imidazole ring and an acetic acid moiety linked to the 1-position, forming a hydrochloride salt. Its molecular formula is C₇H₁₁N₂O₂·HCl, with a molecular weight of 208.64 g/mol. The hydrochloride salt enhances solubility in polar solvents, making it advantageous for industrial applications .

The compound’s synthesis typically involves N-alkylation of imidazole derivatives followed by ester hydrolysis and salt formation. For example, similar imidazolyl-acetic acid hydrochlorides are synthesized via reactions with chloroacetyl chloride and subsequent deprotection using hydrochloric acid .

Properties

IUPAC Name |

2-(2-ethylimidazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-2-6-8-3-4-9(6)5-7(10)11;/h3-4H,2,5H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFYQPZZZHKAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation Using tert-Butyl Chloroacetate (Solvent-Free Method)

A practical and environmentally friendly method involves the solvent-free N-alkylation of imidazole with tert-butyl chloroacetate in the presence of a suitable base, such as potassium carbonate. The reaction proceeds efficiently without hazardous solvents, yielding the tert-butyl ester intermediate.

-

- Mix equimolar amounts of imidazole and tert-butyl chloroacetate with powdered base.

- Stir the mixture at elevated temperatures (typically around 90–95°C).

- Isolate the tert-butyl ester by suspending the reaction mass in water and filtration.

Hydrolysis and Hydrochloride Formation:

- The tert-butyl ester is hydrolyzed in aqueous medium at 90–95°C.

- Hydrochloric acid is added to convert the acid to its hydrochloride salt.

-

- Avoids use of organic solvents.

- High yields (~84% reported).

- Simple work-up and purification.

- Low impurity levels (<0.5% di-acid impurity).

This method was demonstrated for imidazol-1-yl-acetic acid hydrochloride and can be adapted for 2-ethyl substituted analogs by using 2-ethylimidazole as the starting material.

One-Pot Synthesis via Benzyl Alcohol and Chloroacetyl Chloride

An alternative approach involves the direct one-pot reaction of imidazole, benzyl alcohol, and chloroacetyl chloride to form benzyl 1-imidazolylacetate, which is then converted to the acid and hydrochloride salt.

-

- React imidazole with benzyl alcohol and chloroacetyl chloride in acetonitrile at 40–70°C for 12 hours.

- Remove solvent and extract the benzyl ester.

- Debenzylate by catalytic hydrogenolysis (using Pd, Pt, Ru catalysts) or acidic hydrolysis (HCl or other mineral acids).

- Convert the resulting acid to hydrochloride salt.

-

- Benzyl ester intermediate obtained in >80% yield.

- Overall process is commercially viable and convenient.

-

- Catalytic hydrogenolysis at 5–100°C in protic solvents (methanol, ethanol, etc.).

- Acidic hydrolysis at 20–100°C for 2–6 hours.

This method allows the preparation of imidazolyl-acetic acid derivatives with potential for 2-substituted variants by substituting the imidazole starting material.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Solvent Use | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Solvent-Free N-Alkylation | Imidazole, tert-butyl chloroacetate, K2CO3 | 90–95°C, solvent-free | ~84 | None (water for isolation) | Eco-friendly, high purity, simple | Requires elevated temp |

| One-Pot Benzyl Ester Synthesis | Imidazole, benzyl alcohol, chloroacetyl chloride | 40–70°C, 12 h, acetonitrile | >80 (ester) | Acetonitrile, methanol (debenzylation) | High yield, scalable, one-pot | Uses organic solvents, catalyst needed for debenzylation |

| Conventional N-Alkylation (literature) | Imidazole, methyl chloroacetate, K2CO3, KI | Room temp to reflux, DCM or DMF | 70-80 | Organic solvents | Established method | Solvent use, multiple steps |

Detailed Research Findings and Notes

Solvent-Free Method Advantages: The solvent-free method reduces environmental hazards by eliminating organic solvents during the alkylation step. It also simplifies isolation by precipitating the tert-butyl ester intermediate directly from water, avoiding solvent evaporation or recrystallization.

Hydrolysis and Salt Formation: Hydrolysis of the tert-butyl ester under aqueous conditions at elevated temperature is efficient and clean, with subsequent acidification yielding the hydrochloride salt with minimal impurities.

One-Pot Method: The one-pot reaction combining imidazole, benzyl alcohol, and chloroacetyl chloride is innovative in that it avoids separate haloacetate preparation, reducing unit operations and cost. The debenzylation step provides flexibility in the choice of conditions (catalytic or acidic), which can be optimized based on scale and available equipment.

Substitution at Position 2: While direct literature on this compound is scarce, the methods described are adaptable by starting with 2-ethylimidazole instead of imidazole, allowing introduction of the ethyl substituent before the alkylation step.

Chemical Reactions Analysis

Types of Reactions: (2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated imidazole derivatives.

Scientific Research Applications

Structure and Characteristics

- Molecular Formula: C₇H₁₀ClN₃O₂

- Molecular Weight: 189.62 g/mol

- Physical State: Solid

- Purity: Typically available in reagent grade

The compound features an imidazole ring, which is known for its biological significance and ability to interact with various biological systems.

Chemistry

In the realm of chemistry, (2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

Biology

Biological Activity:

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics. Its interaction with cellular pathways suggests potential roles in modulating biological responses.

Mechanisms of Action:

The compound's mechanism involves interaction with specific enzymes or receptors, which can lead to altered cellular functions such as apoptosis in cancer cells or inhibition of bacterial growth.

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic potential:

- Antimicrobial Research: Studies have shown efficacy against various bacterial strains, indicating its potential as a new antibiotic agent.

- Cancer Therapy: Preliminary research suggests that the compound may induce apoptosis in certain cancer cell lines, warranting further exploration as a chemotherapeutic agent.

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential use as an antibiotic.

Cancer Cell Line Research

In vitro assays conducted on non-small cell lung cancer (NSCLC) cell lines demonstrated that this compound induced apoptosis with an IC50 value indicating potent activity. This study highlights its promise as a therapeutic agent in oncology.

Mechanistic Studies on Apoptosis Induction

Further mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death in cancer cells. This finding underscores its potential role in developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of (2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes and other proteins. Additionally, the compound may interact with nucleic acids through stacking interactions and hydrogen bonding, affecting their structure and function.

Comparison with Similar Compounds

Key Observations:

Salt Formation: Hydrochloride salts (e.g., imidazol-1-yl-acetic acid HCl) exhibit superior solubility in water and methanol compared to free acids (e.g., 2-(1H-imidazol-2-yl)acetic acid), enhancing bioavailability .

Stability and Reactivity :

Biological Activity

(2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound is characterized by its imidazole ring, which is known for its biological activity. Its chemical structure can be summarized as follows:

- Molecular Formula : C7H10N2O2·HCl

- Molecular Weight : 178.63 g/mol

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biochemical pathways, such as those related to oxidative stress and inflammation.

- Cell Signaling Modulation : It affects cell signaling pathways that regulate apoptosis and cell proliferation, making it a candidate for cancer therapy.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study assessed its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These findings suggest that the compound could serve as a potential antibiotic agent, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the observed effects:

| Cell Line | IC50 Value (µM) | Effect on Cell Viability (%) |

|---|---|---|

| MCF-7 | 225 | 50% |

| HeLa | 200 | 45% |

The results indicate a concentration-dependent effect on cell viability, suggesting potential for further development in cancer therapeutics.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key parameters include:

- Absorption : Rapidly absorbed when administered orally.

- Distribution : Exhibits good tissue penetration due to its lipophilicity.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Renal excretion is the main route of elimination.

Case Studies

Several case studies have documented the therapeutic applications of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy.

- Case Study on Cancer Treatment : In a preclinical model, administration of the compound led to tumor regression in mice bearing xenografts of human breast cancer cells.

Q & A

Q. What challenges arise during scale-up, and how can they be mitigated?

- Answer : Critical challenges and solutions:

- Purification bottlenecks : Replace column chromatography with crystallization or membrane filtration .

- Thermal hazards : Implement jacketed reactors with precise temperature control for exothermic steps .

- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm dichloromethane) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.